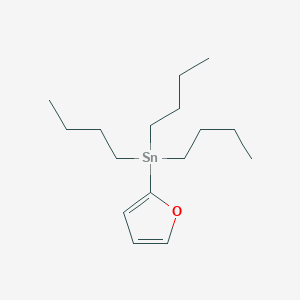

2-(Tributylstannyl)furan

Descripción

Significance of Organotin Compounds in Synthetic Chemistry

Organotin compounds, also known as stannanes, are a class of organometallic compounds containing at least one tin-carbon bond. sigmaaldrich.cn Their utility in organic synthesis is wide-ranging, from their use as stabilizers in polymers to their critical role as reagents in forming new carbon-carbon bonds. lupinepublishers.comfiveable.me The unique reactivity of the tin-carbon bond allows these compounds to participate in a variety of chemical reactions, making them indispensable in modern synthetic chemistry. fiveable.me

Historical Context of Organotin Reagents in Cross-Coupling

The application of organotin reagents in cross-coupling reactions has a rich history. The first palladium-catalyzed coupling of organotin reagents with aryl halides was reported in 1976 by Colin Eaborn. wikipedia.org This initial work was expanded upon in 1977 by Toshihiko Migita, who explored the coupling of acyl chlorides with alkyl-tin reagents. wikipedia.org However, it was the work of John K. Stille in the late 1970s and early 1980s that truly established the widespread use of organotin reagents in what is now famously known as the Stille reaction. libretexts.orgnumberanalytics.com Stille's research demonstrated the coupling of a wide variety of organotin reagents with numerous organic halides under mild conditions, achieving high yields. libretexts.org This breakthrough solidified the importance of organotin compounds as key players in palladium-catalyzed cross-coupling reactions. wikipedia.orglibretexts.org

Role in Carbon-Carbon Bond Formation

The primary role of organotin reagents in synthetic chemistry is to facilitate the formation of carbon-carbon bonds. fiveable.me This is most prominently exemplified by the Stille reaction, a versatile and widely used palladium-catalyzed cross-coupling reaction. numberanalytics.com In this reaction, an organotin compound reacts with an organic halide or triflate in the presence of a palladium catalyst to form a new carbon-carbon bond. numberanalytics.com The reaction is valued for its tolerance of a wide range of functional groups on both coupling partners and the stability of organotin reagents to air and moisture. libretexts.orgresearchgate.net This allows for the construction of complex molecules that would be difficult to synthesize using other methods. sigmaaldrich.cn

Overview of Furan (B31954) Heterocycles

Furan is a five-membered aromatic heterocycle containing one oxygen atom. numberanalytics.com This simple ring system is a fundamental building block in organic chemistry and is found in a vast array of natural products, pharmaceuticals, and materials. numberanalytics.comijabbr.com The unique electronic properties of the furan ring, arising from the presence of the oxygen heteroatom, impart a distinct reactivity that has been extensively exploited in synthesis.

Importance of Furan in Organic Synthesis

The significance of furan in organic synthesis stems from its versatility as a synthetic intermediate. numberanalytics.comacs.org Furan and its derivatives can participate in a wide range of chemical reactions, including electrophilic aromatic substitution, Diels-Alder reactions, and various metal-catalyzed cross-coupling reactions. acs.org This reactivity allows for the conversion of the furan ring into a diverse array of other functional groups and ring systems, making it a valuable starting material for the synthesis of complex target molecules. numberanalytics.comacs.org Furan derivatives are key components in many pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comijsrst.com

Functionalization Strategies for Furan Systems

A variety of strategies have been developed for the functionalization of the furan ring system. These methods allow for the introduction of a wide range of substituents at specific positions on the furan nucleus, enabling the synthesis of a diverse library of furan-containing molecules. Common functionalization strategies include:

Electrophilic Aromatic Substitution: The furan ring is electron-rich and readily undergoes electrophilic substitution reactions, such as halogenation, nitration, and acylation.

Lithiation and Metal-Halogen Exchange: Treatment of furan with strong bases like organolithium reagents leads to deprotonation, typically at the 2-position, generating a highly reactive intermediate that can be quenched with various electrophiles.

Palladium-Catalyzed Cross-Coupling Reactions: Furan derivatives bearing a halide or triflate group can participate in a variety of cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, to form new carbon-carbon and carbon-heteroatom bonds.

[4+2] Cycloadditions (Diels-Alder Reaction): Furan can act as a diene in Diels-Alder reactions with reactive dienophiles, providing access to oxabicyclic systems. acs.org

C-H Functionalization: More recently, methods for the direct functionalization of C-H bonds on the furan ring have been developed, offering a more atom-economical approach to furan derivatization. researchgate.netacs.org

Position of 2-(Tributylstannyl)furan within Organometallic Reagents

This compound holds a significant position within the realm of organometallic reagents as a versatile and widely used building block in organic synthesis. It serves as a key reagent in Stille cross-coupling reactions, providing a furan-2-yl group for the formation of carbon-carbon bonds. a2bchem.com The tributylstannyl group at the 2-position of the furan ring makes this compound an ideal coupling partner for a variety of organic halides and triflates. a2bchem.com Its utility lies in its ability to introduce the furan moiety into more complex molecular structures with high efficiency and selectivity. a2bchem.com Furthermore, the tributylstannyl group can be readily introduced onto the furan ring, making the reagent accessible for synthetic applications.

The compound's properties, such as its stability under various conditions, contribute to its widespread use. smolecule.com It is a valuable precursor for the synthesis of diverse furan-containing organometallic compounds through transmetalation reactions. smolecule.com These resulting furan-metal complexes have potential applications in catalysis and materials science. smolecule.com

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C16H30OSn | smolecule.comsigmaaldrich.com |

| Molecular Weight | 357.12 g/mol | smolecule.comsigmaaldrich.com |

| CAS Number | 118486-94-5 | sigmaaldrich.comguidechem.com |

| Appearance | Colorless liquid | guidechem.com |

| Boiling Point | 90 °C at 0.1 mmHg | sigmaaldrich.comchemicalbook.com |

| Density | 1.134 g/mL at 25 °C | smolecule.comsigmaaldrich.comchemicalbook.com |

| Refractive Index (n20/D) | 1.494 | sigmaaldrich.comchemicalbook.com |

Research Findings on this compound

Recent research has further highlighted the utility of this compound in various synthetic applications. For instance, it has been successfully employed in the synthesis of 6-furan-2-yl-pyridazin-3-ylamine. guidechem.com This reaction demonstrates the compound's role as a nucleophilic furan source in palladium-catalyzed cross-coupling reactions.

Another notable application is in the double cross-coupling reaction with 1,4-dibromoperfluorobenzene to synthesize 2,2'-(perfluoro-1,4-phenylene)difuran. youtube.com This showcases the ability to perform sequential couplings to build complex, symmetrical π-conjugated systems. youtube.com The reaction proceeds in high yield, demonstrating the robustness of the Stille coupling with this reagent. youtube.com

Furthermore, this compound is a precursor for other functionalized stannylfurans. For example, it can be used to synthesize 3-formyl-2-(tributylstannyl)furan, which is another valuable building block for further elaboration. smolecule.com

General Utility as a Stannyl (B1234572) Reagent

This compound serves as a key intermediate in a variety of organic transformations, most notably in palladium-catalyzed cross-coupling reactions. sigmaaldrich.comsmolecule.com The Stille reaction, a Nobel Prize-winning C-C bond-forming reaction, frequently employs organotin reagents like this compound. sigmaaldrich.comd-nb.info This reaction allows for the coupling of the furan ring with various organic halides or triflates, providing a versatile method for the synthesis of more complex furan-containing molecules. d-nb.inforesearchgate.net

The utility of this compound extends to its role as a precursor for other furan-based organometallic compounds. smolecule.com Through transmetalation reactions, the tributylstannyl group can be exchanged for other metals, leading to the formation of novel furan-metal complexes with potential applications in catalysis and materials science. smolecule.com Furthermore, the presence of the tributylstannyl group can activate the furan ring, facilitating nucleophilic substitution reactions. smolecule.com

Distinguishing Features of the Tributylstannyl Moiety

The tributylstannyl group [(C₄H₉)₃Sn] possesses several key features that contribute to the reactivity and utility of this compound. wikipedia.org Organotin compounds, in general, are known for their role in radical reactions and as effective leaving groups in nucleophilic substitution reactions. ontosight.ai

The three butyl groups attached to the tin atom are a defining characteristic. wikipedia.org These alkyl groups influence the compound's physical properties, such as its solubility in organic solvents. The nature of the tin-carbon bond is crucial to its reactivity. This bond is sufficiently labile to participate in transmetalation with transition metal catalysts like palladium, a key step in the catalytic cycle of the Stille reaction. wikipedia.org

The tributylstannyl group also impacts the stability of the reagent. guidechem.com While organotin compounds can be toxic, the tributyl derivatives often strike a balance between reactivity and stability, making them suitable for a range of laboratory applications. wikipedia.orgwikipedia.org

Research Findings

Recent research continues to highlight the versatility of this compound in organic synthesis. Studies have demonstrated its successful application in the synthesis of complex natural products and functional materials. For instance, it has been utilized in the preparation of furanyl-functionalised terpyridines, which are of interest for their potential in developing advanced polymeric materials with novel photophysical properties. d-nb.info The furan ring in these structures can also serve as a precursor to carboxylic acid functionalities, further expanding their synthetic utility. d-nb.info

Table 2: Applications of this compound

| Application Area | Description |

| Organic Synthesis | Intermediate for synthesizing complex organic molecules. smolecule.com |

| Cross-Coupling Reactions | Key reagent in palladium-catalyzed reactions like the Stille coupling to form C-C bonds. d-nb.infosmolecule.com |

| Precursor for Organometallics | Used to synthesize diverse furan-containing organometallic compounds via transmetalation. smolecule.com |

| Materials Science | Building block for functional polymers and materials with specific optoelectronic properties. d-nb.info |

| Agrochemicals | Explored for potential use in agrochemical formulations. smolecule.comchemicalbook.com |

Structure

2D Structure

Propiedades

IUPAC Name |

tributyl(furan-2-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3O.3C4H9.Sn/c1-2-4-5-3-1;3*1-3-4-2;/h1-3H;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SANWDQJIWZEKOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30OSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40402802 | |

| Record name | 2-(Tributylstannyl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118486-94-5 | |

| Record name | 2-(Tributylstannyl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(tributylstannyl)furan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Tributylstannyl Furan

Direct Stannylation Approaches

Direct stannylation represents a highly efficient and straightforward method for preparing 2-(tributylstannyl)furan. smolecule.com This approach leverages the acidity of the proton at the C-2 position of the furan (B31954) ring, allowing for selective deprotonation and subsequent reaction with an electrophilic tin source. smolecule.com

The most common direct stannylation method is a two-step deprotonation-quenching sequence. smolecule.com This protocol begins with the selective metalation of furan to create a highly reactive nucleophilic intermediate, which is then trapped with tributyltin chloride. smolecule.com

The synthesis typically employs a strong organolithium base, with n-butyllithium (n-BuLi) being a common choice. smolecule.com The reaction involves the deprotonation of furan at the C-2 position, which is the most acidic site due to the inductive effect of the ring oxygen atom. smolecule.comrsc.org This lithiation step is highly regioselective and generates a 2-lithiofuran (B141411) intermediate. smolecule.com The process must be conducted under strictly anhydrous conditions and at low temperatures, typically -78 °C, to prevent the quenching of the organolithium reagent and to minimize side reactions. smolecule.comacs.org

Following the formation of the 2-lithiofuran intermediate, the reaction is quenched by adding tributyltin chloride (Bu₃SnCl). smolecule.comacs.org The highly nucleophilic lithiated carbon atom attacks the electrophilic tin center of tributyltin chloride, resulting in the displacement of the chloride ion and the formation of the desired C-Sn bond. smolecule.com This step completes the synthesis of this compound. smolecule.com The reaction is often allowed to warm gradually to room temperature to ensure the conversion is complete. smolecule.com

The success of the deprotonation-quenching strategy is highly dependent on the careful control of reaction parameters to maximize yield and selectivity.

Key optimization parameters include:

Temperature : The initial lithiation must be performed at very low temperatures, such as -78 °C, to ensure selectivity and stability of the 2-lithiofuran intermediate. smolecule.comacs.org Gradual warming after the addition of tributyltin chloride is crucial for driving the reaction to completion. smolecule.com

Solvent : Anhydrous ethereal solvents like tetrahydrofuran (B95107) (THF) are typically used, as they are capable of solvating the organolithium intermediate while remaining inert under the reaction conditions. acs.orgmdpi.com

Reagent Stoichiometry : A slight excess of the organolithium reagent and the tin electrophile is often used to ensure full conversion of the starting material. acs.org

Anhydrous Conditions : The exclusion of moisture is critical, as any water present will rapidly protonate and quench the highly basic organolithium intermediate, reducing the yield. smolecule.com

Table 1: Typical Reaction Parameters for Deprotonation-Quenching Synthesis

| Parameter | Condition | Rationale | Citation |

| Reagent | n-Butyllithium (n-BuLi) | Strong base for selective deprotonation at C-2. | smolecule.com |

| Solvent | Tetrahydrofuran (THF), Anhydrous | Aprotic solvent that stabilizes the lithiated intermediate. | acs.orgmdpi.com |

| Temperature | -78 °C for lithiation, then warm to RT | Low temperature ensures selectivity and stability; warming ensures reaction completion. | smolecule.comacs.org |

| Electrophile | Tributyltin chloride (Bu₃SnCl) | Provides the tributylstannyl group to quench the nucleophilic intermediate. | smolecule.comacs.org |

| Atmosphere | Inert (e.g., Argon) | Prevents reaction with atmospheric moisture and oxygen. | acs.org |

Deprotonation-Quenching Strategy

Transmetalation-Based Syntheses

Transmetalation reactions provide an alternative route to this compound, often starting with a furan ring that has been pre-functionalized with a halogen. This approach can be advantageous when direct deprotonation is not suitable due to other functional groups on the furan ring.

This strategy involves the creation of an organometallic furan species from a functionalized precursor, which then undergoes a metal-exchange reaction with a tin reagent. A common precursor for this method is a 2-halofuran, such as 2-bromofuran. researchgate.net

One prominent example is the use of a metal-halogen exchange reaction. 2-Bromofuran can be treated with an organolithium reagent like n-butyllithium at low temperatures. rsc.org In this case, instead of deprotonation, a rapid bromine-lithium exchange occurs to generate the same 2-lithiofuran intermediate discussed previously. arkat-usa.org This intermediate is then quenched with tributyltin chloride to yield this compound. arkat-usa.org This method is a form of transmetalation and is particularly useful for preparing substituted stannylfurans where direct deprotonation might lack regioselectivity.

Another advanced transmetalation approach involves palladium-catalyzed cross-coupling reactions, such as the Stille coupling. researchgate.netmdpi.com In a variation to synthesize the stannane (B1208499) itself, a halofuran can be coupled with a tin-containing reagent like hexabutylditin in the presence of a palladium(0) catalyst. smolecule.com

Comparison with Other Organotin Furanones (e.g., 4-Tributylstannyl-5H-furan-2-one)

The synthesis of this compound can be contrasted with that of other organotin furanones, such as those derived from furan-2(5H)-one. While not a direct synthesis of 4-tributylstannyl-5H-furan-2-one, the preparation of 4-substituted-3-stannyl-2(5H)-furanones from 3,4-bis(tributylstannyl)-2(5H)-furanone offers a valuable point of comparison.

The synthesis of these stannylated furanones often starts from a more functionalized precursor than furan itself. For example, 3,4-bis(tributylstannyl)-2(5H)-furanone can be prepared from 3-(tetrahydropyran-2-yl)oxy-but-2-ynoate. hud.ac.uk This precursor undergoes reactions to form the furanone ring with the stannyl (B1234572) groups already in place or introduced subsequently.

A key difference lies in the regioselectivity of subsequent reactions. While the synthesis of this compound focuses on functionalizing the C-2 position of the stable aromatic furan ring, reactions with 3,4-bis(tributylstannyl)-2(5H)-furanone show regioselective coupling at the C-4 position under Stille conditions, leading to 4-substituted-3-stannyl-2(5H)-furanones. hud.ac.uk This highlights the directing effects of the lactone functionality and the existing substituents on the furanone ring.

Furthermore, alternative methods for creating substituted furanones, such as the Suzuki coupling of 4-tosyl-2(5H)-furanone with boronic acids, showcase the broader synthetic landscape. ysu.am This approach avoids the use of organotin reagents altogether, mitigating some of the challenges associated with their toxicity and removal.

| Feature | This compound Synthesis | 4-Substituted-3-stannyl-2(5H)-furanone Synthesis |

|---|---|---|

| Starting Material | Furan | 3,4-bis(tributylstannyl)-2(5H)-furanone or 4-tosyl-2(5H)-furanone |

| Key Intermediate | 2-Lithiofuran | Organopalladium species |

| Primary Method | Lithiation-Stannylation or Pd-catalyzed cross-coupling | Stille or Suzuki cross-coupling |

| Regioselectivity Focus | C-2 position of the furan ring | C-4 position of the furanone ring |

Advanced Synthetic Protocols and Scalability Considerations

Moving from laboratory-scale synthesis to industrial production of this compound introduces several critical considerations, including the minimization of side reactions and overcoming challenges in large-scale manufacturing. smolecule.com

Minimization of Side Reactions

Several side reactions can occur during the synthesis of this compound, impacting yield and purity. In the lithiation-stannylation pathway, the high reactivity of n-BuLi can lead to over-metalation, resulting in 2,5-dilithiated furan if conditions are not carefully controlled. whiterose.ac.uk Another potential issue is lithium-halogen exchange if the subsequent electrophile is a haloalkane, which can lead to the formation of undesired byproducts like 2-butylfuran. reddit.com

In palladium-catalyzed Stille couplings, a major side reaction is the homocoupling of the organostannane reagent to form a dimer. wikipedia.org This can be initiated by the reaction of two equivalents of the stannane with the Pd(II) precatalyst or through a radical process involving the Pd(0) catalyst. wikipedia.org

Strategies to minimize these side reactions include:

Strict Temperature Control: Maintaining low temperatures (e.g., -78°C) during lithiation is crucial to prevent secondary reactions. smolecule.com

Stoichiometric Control: Careful control of the stoichiometry, for example using an excess of furan relative to n-BuLi, can help avoid di-lithiation. reddit.com

Catalyst and Ligand Choice: In Stille couplings, the choice of palladium catalyst and ligands can significantly influence the extent of homocoupling. The use of triphenylarsine (B46628) as a ligand in combination with a palladium source like Pd₂(dba)₃ has been shown to be effective. rsc.org

Reagent Stoichiometry: Using an excess of the stannane reagent can sometimes suppress the formation of byproducts and increase the conversion to the desired product. rsc.org

Challenges in Large-Scale Production

Scaling up the synthesis of this compound and other organotin compounds presents significant hurdles. smolecule.com Traditional industrial preparations often rely on the alkylation of tin tetrachloride with Grignard reagents or organoaluminum compounds. lupinepublishers.com These methods frequently require large volumes of solvents and can be expensive. lupinepublishers.com

Key challenges include:

Waste Generation: Grignard-based routes generate substantial amounts of magnesium salt waste, posing environmental and disposal issues. smolecule.com

Toxicity and Removal of Byproducts: Organotin compounds are known for their toxicity. The removal of tin-containing byproducts from the final product is a persistent problem in organic synthesis, often necessitating extensive purification steps like column chromatography, which may not be economically viable on a large scale. smolecule.comwikipedia.org

Process Control: Maintaining consistent reaction kinetics, efficient heat transfer, and effective mixing are critical for ensuring reproducibility and safety in large reactors. smolecule.com

To address these challenges, more advanced and sustainable synthetic protocols are being explored. The use of organoaluminum compounds is gaining traction as they can achieve partial alkylation more directly, leading to higher atom efficiency and less waste. smolecule.com Furthermore, continuous flow processing is emerging as a promising technology for the industrial production of organotin compounds. smolecule.comrsc.org This approach offers benefits such as enhanced safety, better process control, and easier scalability, potentially making the production of compounds like this compound more efficient and environmentally friendly. rsc.org

| Challenge | Traditional Approach Issues | Advanced Protocol / Solution |

|---|---|---|

| Raw Material & Cost | Expensive Grignard reagents. lupinepublishers.com | Use of lower-cost organoaluminum compounds. smolecule.com |

| Waste Management | High volume of magnesium salt waste from Grignard routes. smolecule.com | More atom-efficient reactions with organoaluminum reagents. smolecule.com |

| Product Purification | Difficult removal of toxic tin byproducts, requiring extensive chromatography. smolecule.com | Development of recyclable tin reagents; continuous flow processing for cleaner reactions. wikipedia.orgrsc.org |

| Process Safety & Control | Difficulties in controlling heat and mixing in large batch reactors. smolecule.com | Enhanced safety and control offered by continuous flow reactors. rsc.org |

Reactivity and Reaction Mechanisms of 2 Tributylstannyl Furan

Stille Cross-Coupling Reactions

The Stille reaction is a cornerstone of modern organic synthesis, involving the palladium-catalyzed coupling of an organostannane with an organic halide or pseudohalide. wikipedia.org 2-(Tributylstannyl)furan serves as an effective nucleophilic partner in this reaction, enabling the introduction of a furan (B31954) ring into a wide array of organic molecules. This reaction is valued for its tolerance of a broad range of functional groups, proceeding under relatively mild conditions. uwindsor.ca

The general scheme for the Stille coupling of this compound can be represented as:

Where R is an organic moiety and X is a halide (I, Br, Cl) or a pseudohalide (e.g., OTf).

This reaction has been instrumental in the synthesis of complex natural products and functional materials where a furan subunit is a critical structural component. uwindsor.ca

Catalytic Systems

The success of the Stille cross-coupling reaction is highly dependent on the catalytic system employed. Both palladium-based and, more recently, copper-based systems have been developed to facilitate this transformation.

Palladium complexes are the most common catalysts for the Stille reaction. wiley-vch.de The active catalytic species is a Pd(0) complex, which can be introduced directly or generated in situ from a Pd(II) precursor. wiley-vch.delibretexts.org Commonly used palladium catalysts for the coupling of this compound include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂). researchgate.netyoutube.com

Pd(PPh₃)₄ : This Pd(0) complex is a widely used and effective catalyst for Stille couplings. It can directly enter the catalytic cycle. organic-chemistry.org For instance, the double Stille reaction between 1,4-dibromoperfluorobenzene and this compound is effectively catalyzed by Pd(PPh₃)₄ in toluene at elevated temperatures. youtube.com

PdCl₂(PPh₃)₂ : This Pd(II) complex acts as a precatalyst and is reduced to the active Pd(0) species in the reaction mixture, often by the organostannane itself. wiley-vch.de It has been employed as a catalyst in the coupling of trialkylstannylheterocycles with dihaloheterocycles. researchgate.net

The choice of catalyst and reaction conditions can be tailored to the specific substrates. For instance, electron-rich aryl halides generally undergo slower oxidative addition. harvard.edu Additives such as lithium chloride (LiCl) can accelerate the reaction, potentially by stabilizing transition states or increasing solvent polarity. libretexts.org

Interactive Table: Examples of Palladium-Catalyzed Stille Coupling with this compound

| Electrophile | Catalyst | Solvent | Additives | Product | Yield (%) | Reference |

| 1,4-Dibromoperfluorobenzene | Pd(PPh₃)₄ | Toluene | - | 2,2'-(Perfluoro-1,4-phenylene)difuran | High | youtube.com |

| Aryl Iodides | Pd(PPh₃)₄ | N,N-Dimethylformamide | CuI, CsF | Aryl-furans | Optimal | researchgate.net |

| Dihaloheterocycles | PdCl₂(PPh₃)₂ | THF | - | Heterocyclic-furans | - | researchgate.net |

While palladium catalysis is dominant, palladium-free approaches using copper catalysts have emerged as a more economical and sustainable alternative for certain Stille-type couplings. nih.gov Copper(I) salts, particularly copper(I) iodide (CuI), have been shown to catalyze the cross-coupling of organostannanes. nih.gov

An efficient palladium-free Stille cross-coupling has been developed for the reaction of allylic bromides with functionalized organostannylfurans using catalytic copper halide. nih.gov This reaction can be carried out at ambient temperature in the presence of an inorganic base, affording the coupling products in good to excellent yields with low catalyst loading. nih.gov

It is also noteworthy that copper(I) salts are often used as co-catalysts in palladium-catalyzed Stille reactions to accelerate otherwise sluggish transformations. harvard.edunih.gov The promotional effect of copper is attributed to its ability to act as a scavenger for free ligands, which can inhibit the rate-limiting transmetalation step. harvard.edu

Mechanism of Stille Coupling

The catalytic cycle of the Stille reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.org

The catalytic cycle begins with the oxidative addition of the organic halide (R-X) to the active 14-electron Pd(0) species, which is formed from the dissociation of ligands from the initial 18- or 16-electron Pd(0) complex (e.g., Pd(PPh₃)₄ → Pd(PPh₃)₂ + 2 PPh₃). libretexts.org This step results in the formation of a 16-electron Pd(II) intermediate. wikipedia.orglibretexts.org The oxidative addition is a concerted process that typically leads to a cis-adduct, which is in rapid equilibrium with its more stable trans-isomer. wikipedia.orguwindsor.calibretexts.org For most practical purposes, the subsequent steps are considered to proceed from this trans-complex. uwindsor.ca

Transmetalation is the crucial step where the organic group from the organostannane (in this case, the furyl group from this compound) is transferred to the palladium(II) center, displacing the halide. wikipedia.org This step is often the rate-determining step of the catalytic cycle. wikipedia.orgharvard.edu

The mechanism of transmetalation can vary depending on the substrates and conditions. wikipedia.org Two primary pathways are considered:

Associative Mechanism (Cyclic Transition State): This is a commonly proposed mechanism where the organostannane coordinates to the palladium complex. The halide ligand can coordinate to the tin atom, forming a cyclic, five-coordinate transition state. Cleavage of this intermediate results in the transfer of the furyl group to palladium and the formation of tributyltin halide. wikipedia.orglibretexts.org

Open Transition State: In this pathway, the organostannane adds to the palladium complex, but the halide does not coordinate to the tin atom, leading to an open transition state. wikipedia.org

Studies involving the reaction of a pincer triflato complex with this compound have provided insight into the transmetalation process. At low temperatures, an intermediate cationic complex was observed where the furan ligand is η²-coordinated to the palladium center, modeling the transmetalation of vinyl stannanes. uwindsor.ca

Reductive Elimination

The final step in the catalytic cycle of the Stille cross-coupling reaction involving this compound is reductive elimination. wikipedia.orgnih.gov This crucial step forms the desired carbon-carbon bond and regenerates the active palladium(0) catalyst, allowing the cycle to continue. wikipedia.orgnrochemistry.com The mechanism proceeds from a diorganopalladium(II) intermediate, which is formed after the transmetalation step. For the reductive elimination to occur, the two organic groups that are to be coupled—the furyl group from the stannane (B1208499) and the organic group from the halide or pseudohalide—must be positioned cis to each other on the palladium center. uwindsor.cayoutube.com

The process is generally considered to be concerted. wikipedia.org The 16-electron tetravalent intermediate can undergo unassisted reductive elimination from the square planar complex. wikipedia.org This involves the formation of a new sigma bond between the two organic ligands, which transiently coordinates to the metal before dissociating to release the final coupled product. wikipedia.orgyoutube.com The palladium center is simultaneously reduced from Pd(II) back to Pd(0). youtube.com If the organic ligands are in a trans configuration following transmetalation, a trans-to-cis isomerization must occur before reductive elimination can proceed. uwindsor.cayoutube.com The rate and efficiency of this step can be influenced by the nature of the ligands on the palladium catalyst and the electronic properties of the coupling partners. researchgate.net

Substrate Scope and Functional Group Tolerance

The Stille coupling reaction is renowned for its broad substrate scope and high tolerance for a wide array of functional groups, making it a powerful tool for the synthesis of complex molecules. uwindsor.caharvard.edu This versatility extends to reactions utilizing this compound.

Coupling with Aryl and Vinyl Halides/Pseudohalides

This compound can be effectively coupled with a diverse range of sp²-hybridized carbon electrophiles. harvard.edulibretexts.org This includes aryl, heteroaryl, and vinyl halides (iodides, bromides) and pseudohalides such as triflates. wikipedia.orgsynarchive.com Generally, the reactivity order for the halides is I > Br > Cl, with chlorides often being insufficiently reactive towards the initial oxidative addition step. wikipedia.orglibretexts.org Aryl triflates are also excellent substrates, often exhibiting reactivity comparable to aryl bromides. wikipedia.org

The reaction demonstrates significant tolerance for the electronic properties of the coupling partners. Both electron-rich and electron-deficient aryl halides react efficiently. nih.gov Furthermore, the reaction is compatible with a wide variety of sensitive functional groups on the electrophile, which remain unaffected during the coupling process. This high degree of functional group tolerance is a key advantage of the Stille reaction. uwindsor.caharvard.edu

| Electrophile Type | Leaving Group (X) | Typical Functional Group Tolerance | General Reactivity |

|---|---|---|---|

| Aryl | I, Br, OTf | Esters, amides, ketones, aldehydes, nitriles, ethers | Excellent reactivity, especially with iodides. |

| Heteroaryl | I, Br, Cl | Broadly applicable to various heterocyclic systems. | |

| Vinyl | I, Br | Compatible with most functional groups. | Good reactivity with retention of alkene stereochemistry. |

This table provides a generalized overview of the substrate scope for Stille couplings, which is applicable to reactions involving this compound. OTf refers to triflate.

Use in Synthesis of Complex Heterocyclic Systems

The furan moiety is a fundamental structural unit in numerous natural products and biologically active compounds. acs.orgrsc.org this compound serves as a versatile building block for introducing this heterocycle into more complex molecular architectures. The Stille coupling's mild reaction conditions and broad functional group tolerance make it particularly suitable for late-stage functionalization in the total synthesis of intricate molecules. uwindsor.ca

Its application has been successfully demonstrated in the construction of a variety of ring systems that bear sensitive functionalities. uwindsor.ca For instance, the principles of Stille coupling are employed in the synthesis of complex natural products like rapamycin. uwindsor.ca The ability to couple this compound with other heterocyclic halides or triflates allows for the assembly of bi-heterocyclic and poly-heterocyclic systems, which are of significant interest in medicinal chemistry and materials science. libretexts.org The reaction can be used to link the furan ring to other systems, such as purines, to create elaborate nucleoside analogues. libretexts.org

Formation of Carbon-Carbon Bonds

At its core, the utility of this compound in the Stille reaction is as a nucleophilic partner for the formation of carbon-carbon bonds. nrochemistry.combiosynth.com This palladium-catalyzed cross-coupling reaction is one of the most reliable and general methods for creating a C(sp²)-C(sp²) bond between the furan ring and another aryl or vinyl group. wikipedia.orgharvard.edu The reaction effectively couples two distinct organic fragments, a process central to the convergent synthesis strategies often employed in the preparation of complex organic molecules. uwindsor.cabiosynth.com The stability of organostannanes like this compound to air and moisture further enhances their utility as reagents for C-C bond formation. wikipedia.org

Electrophilic Substitution Reactions

Furan is a π-electron-rich heterocycle that readily undergoes electrophilic aromatic substitution. chemicalbook.com The electron-donating character of the oxygen heteroatom activates the ring system, making it significantly more reactive than benzene. chemicalbook.com The introduction of a tributylstannyl group at the C-2 position influences the regioselectivity of these reactions.

Regioselectivity of Electrophilic Attack (e.g., at C-5 Position)

In the furan ring system, electrophilic attack preferentially occurs at the α-positions (C-2 and C-5) over the β-positions (C-3 and C-4). quora.comstudy.com This regioselectivity is dictated by the superior stability of the cationic intermediate (arenium ion) formed upon attack at the α-position. The α-attack leads to a carbocation that can be delocalized over three resonance structures, whereas β-attack yields a less stable intermediate with only two resonance contributors. chemicalbook.comquora.com

For this compound, where the C-2 position is already substituted, electrophilic attack is strongly directed to the other α-position, C-5. acs.orgnih.gov Kinetic studies on the reactions of benzhydryl cations with this compound have confirmed that the molecule is preferentially attacked at the C-5 position. acs.orgnih.gov The tributylstannyl group at C-2 activates the C-5 position for electrophilic attack. acs.org The initial product of this C-5 attack can then undergo subsequent reactions, such as protodestannylation, depending on the reaction conditions. acs.org This high regioselectivity makes this compound a useful intermediate for preparing 2,5-disubstituted furans, where an electrophile is introduced at the C-5 position with high fidelity.

| Substrate | Position of Electrophilic Attack | Reason for Regioselectivity |

|---|---|---|

| Furan | C-2 or C-5 (α-position) | Greater resonance stabilization of the cationic intermediate (3 resonance structures). |

| This compound | C-5 | The C-2 position is blocked, and the stannyl (B1234572) group directs the attack to the electronically favored C-5 position. |

Influence of the Tributylstannyl Group on Reactivity

The tributylstannyl group at the C2 position of the furan ring is the primary determinant of the molecule's characteristic reactivity, particularly in cross-coupling reactions. This substituent activates the C2 carbon for facile transmetalation, a key step in reactions like the Stille coupling. The carbon-tin (C-Sn) bond is relatively weak and highly polarizable, which allows the organic group (in this case, the 2-furyl moiety) to be transferred efficiently to a transition metal catalyst. This process involves the cleavage of the C-Sn bond and the formation of a new carbon-metal bond with the catalyst, which then proceeds to form the desired carbon-carbon bond with an electrophilic partner.

Transmetalation Reactions Beyond Palladium Catalysis

While palladium is the most common metal used in cross-coupling reactions involving this compound, the transmetalation process is not exclusive to it. The lability of the C-Sn bond allows the 2-furyl group to be transferred to other transition metals, opening pathways for novel catalytic cycles and synthetic methodologies.

Gold-Catalyzed Stannyl Transfer

Recent research has demonstrated the utility of this compound in gold-catalyzed reactions, not as a nucleophilic coupling partner, but as a stannyl-transfer agent. In a gold-catalyzed cyclization of 1,6-diyne-4-en-3-ols, this compound participates in an in situ stannyl transfer reaction. epa.gov This process ultimately yields synthetically valuable 2-stannylnaphthalenes, indicating that a tin-to-gold transmetalation is a key step in the mechanism. epa.gov This type of reactivity highlights a less conventional role for organostannanes, where the tin moiety itself is transferred rather than the organic group.

Formation of Metal-Furan Complexes

The transmetalation from this compound is the foundational step for creating various metal-furan complexes. Strong evidence for a tin-to-gold transmetalation was provided by the isolation and X-ray crystallographic characterization of a gem-diaurated furan complex. epa.gov This intermediate confirms that the stannyl group is replaced by gold, forming a direct carbon-gold bond at the C2 position of the furan ring. The formation of such organogold intermediates is crucial for subsequent steps in gold-catalyzed cycles.

Other Specialized Reactions

Beyond its well-established role in cross-coupling, the furan ring of this compound can undergo transformations that target the heterocyclic system itself.

Oxidative Cleavage of the Furan Ring

The furan ring is susceptible to oxidative cleavage, a transformation widely used in organic synthesis to generate 1,4-dicarbonyl compounds. organicreactions.orgdntb.gov.ua This process effectively unmasks a latent dicarbonyl functionality. Various reagents can achieve this, including ozone, singlet oxygen, and certain peroxides. semanticscholar.orgscispace.com The reaction proceeds via different mechanisms depending on the oxidant, but typically involves an initial [4+2] cycloaddition or electrophilic attack on the electron-rich furan ring.

In the case of this compound, the application of such oxidative conditions would be expected to cleave the furan ring to afford a substituted 1,4-dicarbonyl compound. organicreactions.orgdntb.gov.uaresearchgate.net It is highly probable that the carbon-tin bond would not remain intact under these potent oxidative conditions, leading to a destannylated and fully oxidized product, such as a 4-oxoalkenoic acid derivative. organicreactions.org This reaction highlights the furan ring's role as a synthetic equivalent of a dicarbonyl group, a strategy employed in the synthesis of complex natural products. dntb.gov.ua

Radical Reactions (e.g., ipso radical desulfurative stannylation)

Organotin compounds, such as this compound, are well-known participants in radical chemistry. One notable transformation is the ipso radical desulfurative stannylation, a reaction that allows for the formation of a carbon-tin bond at the same position previously occupied by a sulfur-containing group. This type of reaction provides a valuable synthetic route to organostannanes from readily available organosulfur compounds.

The general mechanism for a radical desulfurative stannylation involves the generation of a tributyltin radical (Bu₃Sn•), typically from the reaction of tributyltin hydride with a radical initiator like azobisisobutyronitrile (AIBN). This tin radical then adds to the sulfur atom of a substrate, such as a phenylthio-substituted furan, to form a transient sulfuranyl radical intermediate. This intermediate can then undergo homolytic cleavage of the carbon-sulfur bond, resulting in an ipso-substitution. This cleavage releases a phenylthiyl radical and a furan-centered radical. The furan radical can then react with another molecule of tributyltin hydride to afford the final this compound product and regenerate the tributyltin radical, thus propagating the radical chain reaction.

A plausible reaction scheme for the ipso radical desulfurative stannylation to form this compound is depicted below:

Reaction Scheme: Proposed ipso Radical Desulfurative Stannylation

| Step | Reactants | Products | Mechanism |

| Initiation | AIBN | 2 R• + N₂ | Thermal decomposition of the initiator to generate radicals (R•). |

| R• + Bu₃SnH | RH + Bu₃Sn• | Hydrogen abstraction from tributyltin hydride to form the tributyltin radical. | |

| Propagation | 2-(Phenylthio)furan + Bu₃Sn• | Sulfuranyl radical intermediate | Addition of the tributyltin radical to the sulfur atom. |

| Sulfuranyl radical intermediate | 2-Furyl radical + Bu₃SnSPh | Homolytic cleavage of the C-S bond (ipso-substitution). | |

| 2-Furyl radical + Bu₃SnH | This compound + Bu₃Sn• | Hydrogen abstraction by the furyl radical to form the product and regenerate the tin radical. |

This radical chain mechanism allows for the efficient conversion of sulfur-containing furan derivatives into their stannylated counterparts under mild conditions.

Diels-Alder Reactions (in context of related furan derivatives)

Furan and its derivatives can act as dienes in [4+2] cycloaddition reactions, famously known as Diels-Alder reactions. The reactivity of the furan ring in these reactions is highly dependent on the nature of the substituents attached to it. Electron-donating groups on the furan ring generally increase its reactivity as a diene by raising the energy of its highest occupied molecular orbital (HOMO), which leads to a smaller energy gap with the lowest unoccupied molecular orbital (LUMO) of the dienophile.

The tributylstannyl group at the 2-position of the furan ring is considered to be an electron-donating group. Therefore, this compound is expected to be more reactive in Diels-Alder reactions compared to unsubstituted furan. The reaction of furan with maleic anhydride is a classic, albeit often reversible, example of a Diels-Alder reaction. digitellinc.comwordpress.comzbaqchem.comnih.gov The reaction between furan and maleic anhydride can yield both endo and exo isomers, with the endo isomer often being the kinetic product, though it can be elusive to isolate. digitellinc.com

When this compound participates in a Diels-Alder reaction, the stannyl group can influence not only the reaction rate but also the regioselectivity of the cycloaddition. With unsymmetrical dienophiles, the substituent can direct the orientation of the addition. For example, in the reaction with a dienophile like maleic anhydride, the tributylstannyl group is anticipated to favor the formation of the adduct where it is in the syn position relative to the oxygen bridge of the resulting oxabicycloheptene derivative.

Below is a table summarizing the expected Diels-Alder reactions of this compound with common dienophiles, based on the general reactivity of substituted furans.

Table: Predicted Diels-Alder Reactions of this compound

| Dienophile | Expected Product | Reaction Conditions | Expected Outcome |

| Maleic Anhydride | 7-(Tributylstannyl)-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride | Typically in THF at room temperature | Formation of a mixture of exo and endo cycloadducts. The reaction is expected to be faster than with unsubstituted furan. wordpress.com |

| Dimethyl Acetylenedicarboxylate (DMAD) | Dimethyl 1-(tributylstannyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate | Can be performed with or without a Lewis acid catalyst. researchgate.net | Formation of a stable cycloadduct. The initial adduct can potentially react with another equivalent of furan. researchgate.net |

Reactions in Polymer Science (e.g., as capping agent)

In polymer science, controlling the molecular weight and the nature of the end groups of polymer chains is crucial for tailoring the material's properties. Organotin compounds have been investigated for various roles in polymerization processes, including as catalysts and stabilizers. lupinepublishers.comresearchgate.netresearchgate.netuobabylon.edu.iq While specific documented use of this compound as a capping agent is not widespread in readily available literature, its chemical properties suggest a potential role as a chain transfer agent in free radical polymerization. google.comwikipedia.orgwikipedia.orgrubbernews.com

A capping agent, in the context of chain transfer, is a molecule that can react with a growing polymer radical, terminating that chain and initiating a new one. This process helps to control the average molecular weight of the polymer. The effectiveness of a chain transfer agent is determined by its chain transfer constant.

In a free radical polymerization, a growing polymer chain (P•) could potentially react with this compound. The mechanism would likely involve the abstraction of a butyl radical from the tin atom by the polymer radical, resulting in a terminated polymer chain with a tributylstannyl end group and a new butyl radical that can initiate the polymerization of another monomer. However, the Sn-C bond is relatively strong, and other reaction pathways might compete. A more plausible role could be in controlled radical polymerization techniques where organostannanes can participate in reversible termination or transfer processes.

The proposed function of this compound as a chain transfer agent in a hypothetical free radical polymerization of a generic vinyl monomer (M) is outlined below.

Table: Proposed Role of this compound in Polymerization

| Polymerization Stage | Proposed Reaction | Consequence |

| Chain Transfer | Pn• + Bu₃Sn-Furan → Pn-Bu + •Sn(Bu)₂-Furan | Termination of the growing polymer chain (Pn•). Formation of a new radical. |

| Re-initiation | •Sn(Bu)₂-Furan + M → M-Sn(Bu)₂-Furan• | Initiation of a new polymer chain. |

This proposed mechanism would lead to polymers with butyl end-groups and would incorporate the stannyl-furan moiety into the polymer structure, potentially at the other chain end or as a side product. The efficiency of this process would depend on the relative rates of propagation and chain transfer.

Applications in Organic Synthesis and Materials Science

Synthesis of Natural Products and Bioactive Molecules

2-(Tributylstannyl)furan serves as a key building block in the synthesis of various natural products and biologically active molecules. Its utility is most prominent in Stille coupling reactions, where the tributylstannyl group is substituted with various organic electrophiles in the presence of a palladium catalyst.

The synthesis of nucleoside analogs is a significant area of medicinal chemistry, aimed at developing antiviral and anticancer agents. This compound has been successfully employed in the synthesis of furan-containing nucleosides. Through Stille coupling reactions, the furan (B31954) moiety can be attached to a modified sugar ring or a nucleobase. For instance, it can be coupled with iodinated purine (B94841) or pyrimidine (B1678525) derivatives to introduce the furan group at specific positions, leading to the formation of novel nucleoside analogs. These modified nucleosides are then studied for their potential as therapeutic agents.

The table below summarizes the key aspects of using this compound in the synthesis of nucleoside analogs.

| Reactant | Coupling Partner Example | Reaction Type | Product Class |

| This compound | Iodinated purine nucleoside | Stille Coupling | Furan-containing purine analog |

| This compound | Iodinated pyrimidine nucleoside | Stille Coupling | Furan-containing pyrimidine analog |

While direct evidence for the application of this compound in the synthesis of pyrene (B120774) derivatives is not extensively documented in the available literature, its role in constructing complex heterocyclic systems is well-established. The Stille coupling reaction is a powerful tool for the functionalization of aromatic cores, including polycyclic aromatic hydrocarbons like pyrene. In principle, this compound could be coupled with a halogenated pyrene derivative to introduce a furan substituent onto the pyrene backbone. This would create a novel class of extended π-conjugated systems with potentially interesting photophysical properties. Furan-containing polyheterocyclic compounds are of interest for their electronic and optical properties.

Furan derivatives are known to exhibit a wide range of pharmacological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties wisdomlib.org. Consequently, this compound serves as a valuable precursor for the synthesis of potential therapeutic candidates biosynth.com. By incorporating the furan motif into larger molecules, medicinal chemists can explore new avenues for drug discovery. The compound's ability to participate in reliable cross-coupling reactions makes it an attractive starting material for generating libraries of furan-containing compounds for biological screening. Biosynth, a supplier of the compound, notes its potential as a cross-coupling agent for the synthesis of natural products and pharmaceuticals biosynth.com.

Advanced Materials Development

The unique electronic and photophysical properties of the furan ring make it a desirable component in the design of advanced materials. This compound provides a convenient route to incorporate this heterocycle into polymers and other functional materials.

Furan-containing compounds have shown promise in the field of optoelectronics, particularly in the development of organic light-emitting diodes (OLEDs) nih.govresearchgate.net. The furan moiety can influence the electronic properties of a material, such as its charge transport capabilities and emission characteristics. Research has shown that furan-cored molecules can exhibit efficient solid-state photoluminescence, a key requirement for OLED emitters nih.govresearchgate.net. The synthesis of such materials can involve Stille coupling reactions with this compound to create conjugated systems that form the active layers in OLED devices. These materials are investigated for their potential to achieve high efficiency and specific color emission in next-generation displays and lighting.

The following table highlights the properties of furan-containing materials relevant to optoelectronics.

| Property | Relevance to Optoelectronics |

| Efficient Solid-State Photoluminescence | Essential for high-efficiency OLEDs nih.govresearchgate.net. |

| Good Charge-Transporting Properties | Facilitates the movement of electrons and holes within the device nih.govresearchgate.net. |

| Tunable Electronic Properties | Allows for the design of materials with specific emission colors and performance characteristics. |

There is no information available in the searched literature to suggest the use of this compound in the development of plastic scintillators. Research in this area tends to focus on other types of organic molecules as wavelength shifters and scintillating agents uj.edu.plmdpi.com.

Catalysis Research

Role as an Intermediate in Catalytic Cycles

This compound is a key organostannane reagent utilized in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. The catalytic cycle of the Stille reaction involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination. This compound plays its crucial role in the transmetalation step.

The generally accepted mechanism of the Stille reaction begins with the oxidative addition of an organic halide (R¹-X) to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by the transmetalation step, where the organic group from the organostannane reagent (in this case, the furan ring from this compound) is transferred to the palladium center, displacing the halide and forming a new Pd(II) complex with both organic groups attached. The final step is reductive elimination, where the two organic groups are coupled together to form the final product (R¹-R²), and the Pd(0) catalyst is regenerated, allowing the cycle to continue.

Detailed mechanistic studies by Espinet and Casado have provided significant insights into the transmetalation process involving this compound. Their work proposed a dual catalytic cycle with two different transition states for transmetalation: a cyclic and an open one. In their investigation of the reaction of a palladium complex with this compound, they were able to isolate and characterize a stable transmetalation product.

At low temperatures, an intermediate cationic complex was observed where the furan ligand was η²-coordinated to the palladium center. This observation provides a model for the transmetalation of vinyl stannanes and highlights the intricate interaction between the furan ring and the metal center during the catalytic cycle.

The efficiency of the Stille coupling can be influenced by various additives. For instance, the presence of copper(I) salts has been shown to significantly enhance the reactivity of certain substrates. Additionally, fluoride (B91410) ions can coordinate to the organotin reagent, forming a hypervalent tin species that is believed to undergo transmetalation at a faster rate.

| Catalytic Cycle Step | Description | Role of this compound |

| Oxidative Addition | An organic halide (R¹-X) adds to the Pd(0) catalyst to form a Pd(II) complex. | Not directly involved. |

| Transmetalation | The organic group from the organostannane is transferred to the Pd(II) complex. | Serves as the source of the furan moiety that is transferred to the palladium center. |

| Reductive Elimination | The two organic groups on the Pd(II) complex are coupled to form the product, and the Pd(0) catalyst is regenerated. | The now-transferred furan ring is coupled with the other organic group to form the final product. |

Formation of Novel Furan-Metal Complexes

The interaction of this compound with transition metal catalysts, particularly palladium complexes, leads to the in-situ formation of novel furan-metal complexes that are key intermediates in catalytic cross-coupling reactions. As demonstrated in the mechanistic studies of the Stille reaction, the transmetalation step involves the formation of a furanyl-palladium species.

The observation of a cationic intermediate with the furan ligand η²-coordinated to the palladium center provides direct evidence for the formation of a furan-metal complex during the catalytic cycle. This type of bonding, where the furan ring interacts with the metal through its π-electron system, is a significant aspect of its coordination chemistry.

While often transient and highly reactive within the catalytic cycle, these furan-palladium intermediates are pivotal for the subsequent reductive elimination step that forms the desired carbon-carbon bond. The stability and reactivity of these complexes can be influenced by the ligands on the palladium center and the reaction conditions. The development of more active catalysts, often based on electron-rich phosphine (B1218219) ligands, has expanded the scope of reactions involving these furan-metal intermediates.

Pharmaceutical and Agrochemical Synthesis (in context of related stannyl (B1234572) furans)

The furan nucleus is a prevalent scaffold in a multitude of biologically active compounds, including pharmaceuticals and agrochemicals. The Stille cross-coupling reaction, utilizing organostannanes like this compound, has emerged as a powerful and versatile tool for the synthesis of these complex molecules due to its tolerance of a wide variety of functional groups and generally mild reaction conditions.

In the realm of pharmaceutical synthesis, the Stille coupling with stannylfurans has been employed in the construction of various drug candidates and natural products. For example, stannylfurans have been utilized in the synthesis of VEGFR Kinase Inhibitors, demonstrating the applicability of this methodology in medicinal chemistry. The reaction conditions often tolerate sensitive functional groups such as hydroxyl and amine groups, which is a significant advantage in the synthesis of complex pharmaceutical agents.

A specific example of the utility of this compound is in the synthesis of novel chelating agents. In one patented method, this compound is reacted with a substituted pyridine (B92270) derivative in the presence of a palladium catalyst to form a furyl-pyridine structure, which is a core component of the final chelating agent. This highlights the direct application of this compound in constructing molecules with potential diagnostic or therapeutic applications.

The synthesis of complex natural products often relies on the robust C-C bond-forming capabilities of the Stille reaction. While specific examples detailing the use of this compound in agrochemical synthesis are less explicitly documented in readily available literature, the general utility of the Stille reaction for creating complex organic molecules suggests its potential in this field as well. The furan moiety is a known component of some agrochemicals, and the Stille coupling provides a reliable method for its incorporation into larger molecular frameworks.

The following table provides examples of the application of stannyl furans in the synthesis of biologically relevant molecules:

| Application Area | Reactants | Product Type | Significance |

| Pharmaceutical | Substituted Halide, Stannylfuran | VEGFR Kinase Inhibitor Intermediate | Demonstrates the use of Stille coupling in the synthesis of potential cancer therapeutics. |

| Pharmaceutical | 2,6-dichloropyridine derivative, this compound | Furyl-pyridine chelating agent | Synthesis of molecules with potential for medical imaging or therapy. |

| Natural Product Synthesis | Complex organic halides, Organostannanes | Various natural products | The Stille reaction is a key step in the total synthesis of numerous complex natural products with biological activity. |

Spectroscopic and Mechanistic Investigations

Elucidation of Reaction Pathways

The reaction pathways of 2-(tributylstannyl)furan are primarily explored through electrophilic substitution reactions, where the tributylstannyl group influences the regioselectivity of the incoming electrophile. Mechanistic studies reveal that the reaction pathway for electrophilic alkylations does not proceed via a simple ipso-substitution of the stannyl (B1234572) group. Instead, the initial attack occurs at the C-5 position of the furan (B31954) ring. acs.org

This pathway is rationalized by the electronic properties of the molecule, where the 2-tributylstannyl group activates the 5-position for electrophilic attack. acs.org Following the initial attack at the C-5 position, subsequent steps can occur, such as protodestannylation (replacement of the tributylstannyl group with a proton) or further electrophilic substitution, leading to a mixture of products. acs.org The variable ratios of these products under different conditions support a multi-step reaction pathway rather than a direct substitution. acs.org

In gold-catalyzed reactions, this compound can participate in pathways involving a tin-to-gold transmetalation step. This was evidenced by the isolation of a key intermediate, a gem-diaurated furan complex, which provides strong support for this mechanistic pathway. researchgate.net

Kinetic investigations are crucial for understanding the factors that control reaction rates and regioselectivity. Studies on the reactions of this compound with benzhydryl cations have provided quantitative data on its nucleophilic reactivity. acs.orgresearchgate.net These investigations show that the tributylstannyl group at the 2-position significantly activates the 5-position of the furan ring towards electrophilic attack. acs.org

In contrast to the activating effect at the C-5 position, the nucleophilic reactivity at the C-2 position (the carbon bearing the stannyl group) remains almost unchanged compared to unsubstituted furan. acs.org This differential reactivity is key to explaining the observed preference for electrophilic attack at the C-5 position. The reaction of this compound with electrophiles like ferrocenyl(phenyl)methylium triflate results in a mixture of products, which is a consequence of the competing reaction pathways unveiled by kinetic analysis. acs.org

| Compound | Relative Rate Constant (k_rel) for Attack at C-5 | Relative Rate Constant (k_rel) for Attack at C-2 |

| This compound | High activation | Nearly constant |

| Unsubstituted Furan | Baseline | Baseline |

This table illustrates the relative effect of the tributylstannyl group on the rate of electrophilic attack at different positions of the furan ring based on kinetic studies.

The direct observation of reaction intermediates is one of the most powerful methods for confirming a proposed reaction mechanism. While many intermediates are transient and difficult to isolate, certain reaction conditions allow for their capture and characterization. In the study of gold-catalyzed reactions, intermediates such as gem-diaurated complexes, which feature two gold atoms bonded to the same carbon atom, have been successfully isolated and characterized. nsf.govnih.gov

Specifically, in a gold-catalyzed cyclization reaction that incorporates a stannyl transfer from 2-tributylstannylfuran, a key gem-diaurated furan complex was isolated. researchgate.net The structure of this intermediate was fully characterized by X-ray crystallographic analysis. researchgate.net This isolation provided definitive evidence for a tin-to-gold transmetalation step within the catalytic cycle, confirming a pathway that might otherwise have remained speculative. researchgate.net Such isolated complexes are often air-stable solids that can be studied in detail, offering insights into their bonding, structure, and potential catalytic activity. nsf.govnih.gov

Theoretical Studies

Computational chemistry provides powerful tools for predicting the reactivity of molecules like this compound. By employing quantum chemical methods, the electronic properties and potential reaction energy pathways can be explored. biosynth.com These theoretical approaches are used to predict the most likely sites for chemical reactions.

One common method involves the use of Density Functional Theory (DFT) to calculate local reactivity descriptors, such as condensed Fukui functions. mdpi.com These descriptors help to identify the most nucleophilic (electron-donating) and electrophilic (electron-accepting) sites within a molecule. For furan and its derivatives, theoretical analysis can confirm its character as an electron donor (nucleophilic). mdpi.com Such calculations can predict that electrophilic attack will preferentially occur at the positions with the highest electron density, which aligns with experimental observations of substitution at the C-2 and C-5 positions. mdpi.comquora.com By analyzing these reactivity indices, chemists can rationalize and predict the regioselectivity of reactions involving substituted furans.

Density Functional Theory (DFT) calculations are a cornerstone of modern mechanistic studies, allowing for the detailed exploration of reaction pathways that are often inaccessible to direct experimental observation. DFT is used to construct potential energy surfaces for proposed reaction mechanisms, calculating the energies of reactants, transition states, intermediates, and products. researchgate.netresearchgate.net

For electrophilic aromatic substitutions involving furan derivatives, DFT can be used to compare different possible pathways, for instance, by calculating the activation energies for an electrophile attacking different positions on the ring. researchgate.net The pathway with the lowest activation energy is predicted to be the most favorable, which can explain the observed regioselectivity of a reaction. researchgate.net

Furthermore, DFT is instrumental in distinguishing between different types of mechanisms, such as stepwise pathways involving discrete intermediates versus concerted pathways that occur in a single step. nih.gov By locating and characterizing the structures of transition states and intermediates, DFT provides a molecular-level picture of the reaction, offering insights into bond-forming and bond-breaking processes. nih.gov These computational studies are frequently used to support or rationalize experimental findings in electrophilic substitution and other reactions. rsc.orguea.ac.uk

Environmental Considerations and Safety in Research

Handling and Disposal Protocols

Proper handling of 2-(tributylstannyl)furan is paramount to prevent exposure and environmental contamination. Due to the inherent toxicity of organotin compounds, all work should be conducted in a designated area, such as a fume hood, to minimize the risk of inhalation. nih.gov Personal protective equipment (PPE) is mandatory and should be selected based on the potential for exposure.

In the event of a spill, immediate action is required to contain the material and prevent its spread. Small spills can be absorbed with an inert material, which should then be collected in a suitable container for hazardous waste disposal. nih.gov For larger spills, the area should be evacuated, and emergency procedures should be initiated.

Decontamination of glassware and equipment that has been in contact with this compound is a critical step in the laboratory workflow. Rinsing glassware with an appropriate solvent and collecting the rinsate as hazardous waste is a standard procedure. nih.gov Some laboratory protocols suggest soaking glassware in a bleach solution or a nitric acid bath to oxidize the organotin residues to less toxic inorganic tin compounds. researchgate.net

Disposal of this compound and any contaminated materials must adhere to institutional, local, and national regulations for hazardous waste. sigmaaldrich.com Organotin waste should never be disposed of down the drain or in regular trash. sigmaaldrich.com It must be collected in clearly labeled, sealed containers for collection by a certified hazardous waste disposal service. sigmaaldrich.com

| Parameter | Protocol |

| Work Area | Designated fume hood |

| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles, face shield, lab coat |

| Spill Cleanup | Absorb with inert material, collect in a sealed container for hazardous waste |

| Glassware Decontamination | Rinse with solvent (collect as waste), soak in bleach or nitric acid bath |

| Waste Disposal | Collect in labeled, sealed containers for hazardous waste disposal |

Strategies for Minimizing Organotin Waste

A proactive approach to waste management involves implementing strategies to minimize the generation of organotin waste at the source. This not only reduces the environmental footprint of the research but can also lead to cost savings and a safer laboratory environment.

One of the primary strategies for waste minimization is careful planning and scaling of experiments. By accurately calculating the required amounts of this compound and other reagents, researchers can avoid unnecessary excess. nih.gov Adopting microscale techniques, where appropriate, can significantly reduce the volume of reactants and, consequently, the amount of waste generated.

Substitution of hazardous chemicals with less toxic alternatives is a cornerstone of green chemistry. While the unique reactivity of this compound may make direct substitution challenging, researchers should remain aware of developments in synthetic methodology that may offer greener alternatives for specific applications.

Inventory management plays a crucial role in waste minimization. Maintaining an accurate and up-to-date inventory of chemicals helps to avoid the over-purchase of reagents and prevents the accumulation of expired or unwanted materials that would eventually require disposal. nih.gov Sharing excess chemicals between research groups is another effective way to reduce waste.

Procedural changes can also contribute to waste reduction. For instance, optimizing reaction conditions to maximize yield and minimize the formation of byproducts can lead to a cleaner reaction and less waste to manage.

| Strategy | Description |

| Experiment Planning | Accurate calculation of required reagents and use of microscale techniques. |

| Chemical Substitution | Exploring and utilizing less hazardous alternative reagents where possible. |

| Inventory Management | Maintaining an up-to-date chemical inventory to prevent over-purchasing and sharing excess chemicals. |

| Procedural Optimization | Maximizing reaction yields and minimizing byproduct formation through optimized reaction conditions. |

| Recycling and Recovery | Separating and regenerating organotin byproducts from reaction mixtures for reuse. |

Future Research Directions

Development of More Sustainable Synthetic Routes

The conventional synthesis of 2-(tributylstannyl)furan and its application in cross-coupling reactions are often associated with the use of toxic organotin compounds and stoichiometric amounts of tin, leading to hazardous waste and environmental concerns. chromatographyonline.com Consequently, a primary direction of future research is the development of more sustainable and environmentally benign synthetic strategies.

Key areas of focus include:

Catalytic Tin Reactions: A significant advancement would be the development of methods that use tin catalytically rather than stoichiometrically. Protocols that recycle the organotin halide byproduct back into a reactive organotin hydride for subsequent reactions could dramatically reduce tin waste. nih.gov This "catalytic-in-tin" approach for Stille couplings represents a major step towards a greener process. nih.gov

Flow Chemistry: Continuous flow synthesis offers enhanced safety, efficiency, and scalability compared to traditional batch methods. thieme-connect.denih.gov Applying flow chemistry to the synthesis of this compound could allow for better control over reaction parameters, minimize the handling of hazardous intermediates, and potentially enable a more streamlined, automated production process. nih.govnih.gov

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has been shown to accelerate reaction times and improve yields in the preparation of various organic compounds, including organotin derivatives. nih.gov Exploring microwave-assisted routes for this compound could lead to more energy-efficient and rapid synthetic protocols. nih.gov

| Sustainability Approach | Potential Advantage | Relevant Research Area |

| Catalytic Tin Usage | Reduces toxic tin waste by up to 94% nih.gov | Tandem hydrostannylation/Stille coupling nih.gov |

| Flow Chemistry | Improved safety, scalability, and automation thieme-connect.denih.gov | Multi-step synthesis of active pharmaceutical ingredients thieme-connect.de |

| Microwave-Assisted Synthesis | Faster reaction times and higher yields nih.gov | Green synthesis of organotin Schiff bases nih.gov |

Exploration of Novel Catalytic Transformations

While this compound is predominantly used in palladium-catalyzed Stille cross-coupling reactions, there is considerable interest in exploring new catalytic systems and reaction types to expand its synthetic repertoire. libretexts.orgwikipedia.org

Future research in this area is likely to pursue:

Non-Palladium Catalysis: The high cost and potential toxicity of palladium have spurred research into alternative metal catalysts for Stille couplings. researchgate.net Metals such as copper, nickel, manganese, and even gold nanoparticles have shown promise in catalyzing the cross-coupling of organostannanes with various electrophiles. researchgate.netsemanticscholar.org Developing efficient, non-palladium catalyzed reactions for this compound would provide more cost-effective and sustainable synthetic options. researchgate.net

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling novel transformations under mild conditions. nih.gov Investigating the potential of this compound to participate in photoredox-mediated reactions could unlock new pathways for C-C bond formation and functionalization that are not accessible through traditional thermal methods.